molecular formula C25H31N3O2 B11225483 2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225483
M. Wt: 405.5 g/mol
InChI Key: GOBHCJHLCSXHKA-UHFFFAOYSA-N
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Description

This compound belongs to the spiro-isoquinoline carboxamide class, characterized by a unique spirocyclic framework that integrates a cyclohexane ring fused to an isoquinoline moiety. The structure features a 2'-butyl substituent and an N-(pyridin-4-ylmethyl) carboxamide group at the 4'-position. Such spirocyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets like enzymes or receptors .

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-butyl-1-oxo-N-(pyridin-4-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H31N3O2/c1-2-3-17-28-24(30)21-10-6-5-9-20(21)22(25(28)13-7-4-8-14-25)23(29)27-18-19-11-15-26-16-12-19/h5-6,9-12,15-16,22H,2-4,7-8,13-14,17-18H2,1H3,(H,27,29)

InChI Key

GOBHCJHLCSXHKA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents such as toluene and ethyl acetate, with catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and hydrogenation catalysts. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Functional Groups Notable Features
2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide Spiro[cyclohexane-1,3'-isoquinoline] 2'-butyl, N-(pyridin-4-ylmethyl) Carboxamide, ketone Pyridine moiety enhances polarity; butyl chain increases lipophilicity
2′-(butan-2-yl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide () Spiro[cyclopentane-1,3'-isoquinoline] 2′-sec-butyl, N-(1,3,4-thiadiazol-2-yl) Carboxamide, ketone Thiadiazole group introduces hydrogen-bonding potential; smaller cyclopentane ring increases ring strain
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid () Spiro[cyclohexane-1,3'-isoquinoline] 2'-phenyl, carboxylic acid Carboxylic acid, ketone Acidic group improves water solubility; phenyl substituent may enhance π-π stacking
3-(6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylmethyl)-1-oxo-2-phenyl-1,2-dihydro-isoquinoline-4-carboxylic acid ((S)-1-phenyl-propyl)-amide () Spiro[isobenzofuran-1,4'-piperidine] fused to isoquinoline Chloro, phenyl, (S)-1-phenyl-propylamide Amide, ketone, isobenzofuran Chlorine atom adds electronegativity; isobenzofuran increases aromatic surface area for binding

Physicochemical and Pharmacological Implications

Polarity : The pyridin-4-ylmethyl group introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., stomach pH) relative to the thiadiazole group in , which is less basic but offers hydrogen-bond acceptor sites .

Bioactivity : The carboxylic acid in could act as a zinc-binding group in metalloenzyme inhibition, whereas the carboxamide in the target compound may favor interactions with kinase ATP-binding pockets .

Research Findings and Limitations

  • Synthetic Accessibility : Spirocyclic compounds with larger rings (e.g., cyclohexane) are often synthesized via Pictet-Spengler or Mannich reactions, but substituent bulk (e.g., butyl groups) may complicate regioselectivity .
  • Biological Data Gap: No direct activity data for the target compound is provided in the evidence. Comparisons rely on structural inferences from analogues (e.g., ’s isoquinoline-piperidine hybrid shows activity in kinase assays) .
  • Thermodynamic Stability : Cyclopentane-containing spiro systems () exhibit higher ring strain, which may correlate with faster metabolic degradation compared to cyclohexane-based analogues .

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